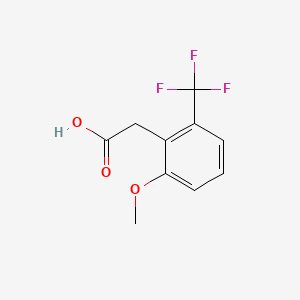
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
Übersicht
Beschreibung
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 1017779-10-0 . It has a molecular weight of 234.17 . The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a boiling point of 148-150°C .Wissenschaftliche Forschungsanwendungen
Application in Biomedical Field and Industrial Uses
Syringic acid (SA), which shares a similar phenolic compound structure to 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, demonstrates a broad range of therapeutic applications. These applications include the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. SA also exhibits antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. Its therapeutic properties are attributed to the presence of methoxy groups on the aromatic ring, which effectively scavenge free radicals and alleviate oxidative stress markers. SA modulates enzyme activity, protein dynamics, and transcription factors involved in various diseases. Apart from biomedical applications, SA is used industrially in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
Role in Acidizing Operations in Carbonate and Sandstone Formations
In the context of acidizing operations in carbonate and sandstone formations, organic acids, including acetic acid, have been used as alternatives to hydrochloric acid (HCl). These organic acids are less corrosive and offer retardation performance, which makes them suitable for high-temperature applications. Organic acids are used for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents. The main challenge with these acids is the solubility of reaction product salts, particularly in calcium-rich formations (Alhamad et al., 2020).
Photocatalytic Degradation of Organic Compounds
Advanced oxidation processes (AOPs) have been used for the degradation of organic compounds like acetaminophen, where by-products such as hydroquinone, acetamide, oxalic acid, formic acid, and acetic acid are generated. Understanding the degradation pathways of these compounds and their biotoxicity is crucial for enhancing the effectiveness of AOPs in treating recalcitrance compounds in the environment (Qutob et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes .
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the retrieved data, compounds with similar structures have shown promise in various fields. For example, trifluoromethylpyridines have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of compounds with similar structures will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLWLKKEYBOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674011 | |
| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1017779-10-0 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



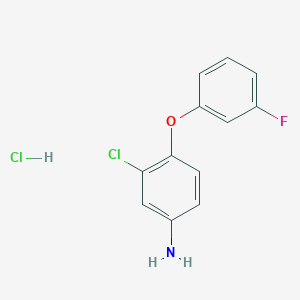
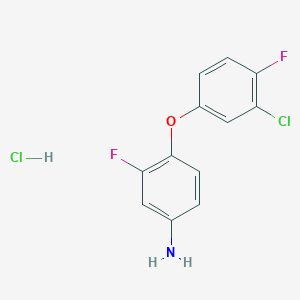
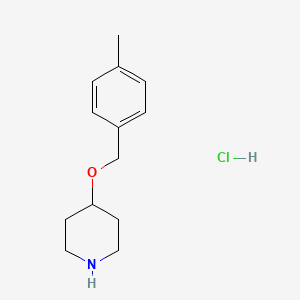
![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
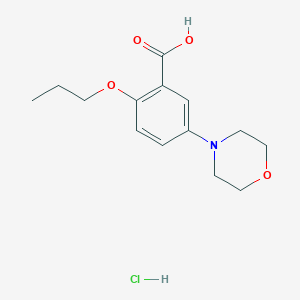
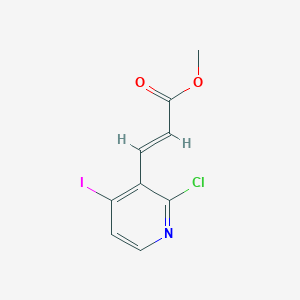
![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
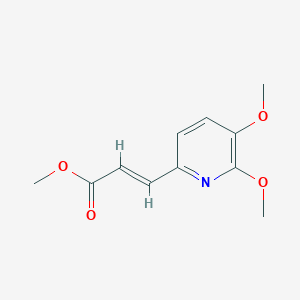
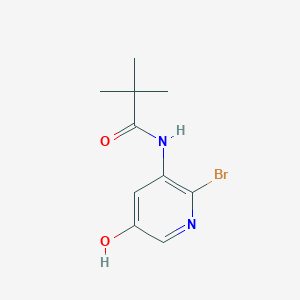
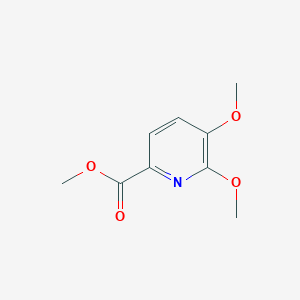
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
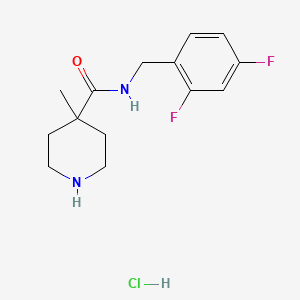
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)